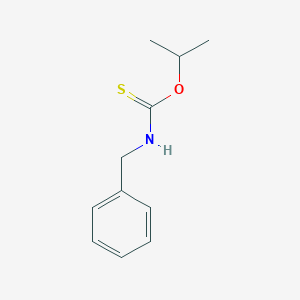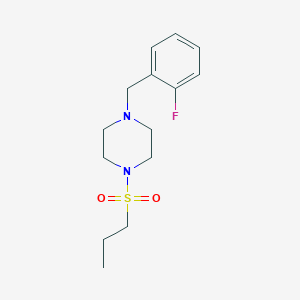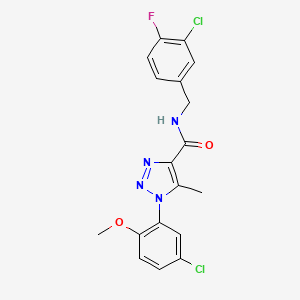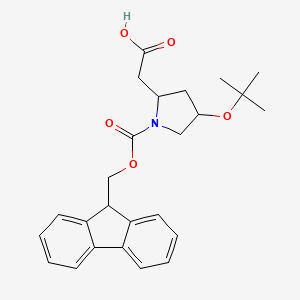![molecular formula C29H31N3O5 B12499796 Ethyl 3-{[(3-ethoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12499796.png)
Ethyl 3-{[(3-ethoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-ETHOXYBENZAMIDO)BENZOATE is a complex organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential pharmacological properties, including their effects on the central nervous system. This compound features a benzoylpiperazine moiety, which is known for its presence in various psychoactive substances.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-ETHOXYBENZAMIDO)BENZOATE typically involves multi-step organic reactions. One common approach might include:
Formation of the Benzoylpiperazine Moiety: This can be achieved by reacting piperazine with benzoyl chloride under basic conditions.
Amidation Reaction: The benzoylpiperazine intermediate can then be reacted with 3-ethoxybenzoyl chloride to form the benzamide linkage.
Esterification: Finally, the ethyl ester group can be introduced through esterification reactions involving ethanol and appropriate catalysts.
Industrial Production Methods
Industrial production of such compounds often involves similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-ETHOXYBENZAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Industry: May be used in the development of new materials or as a chemical reagent.
作用機序
The mechanism of action of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-ETHOXYBENZAMIDO)BENZOATE likely involves interactions with specific molecular targets, such as receptors or enzymes. The benzoylpiperazine moiety suggests potential activity at neurotransmitter receptors, which could influence central nervous system function. Detailed studies would be required to elucidate the exact pathways and targets involved.
類似化合物との比較
Similar Compounds
Benzoylpiperazine Derivatives: Compounds like 1-benzylpiperazine (BZP) and 1-(3-chlorophenyl)piperazine (mCPP) share structural similarities.
Benzamides: Compounds such as sulpiride and tiapride are also benzamides with pharmacological activity.
Uniqueness
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-ETHOXYBENZAMIDO)BENZOATE is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to other benzoylpiperazine derivatives and benzamides.
特性
分子式 |
C29H31N3O5 |
|---|---|
分子量 |
501.6 g/mol |
IUPAC名 |
ethyl 4-(4-benzoylpiperazin-1-yl)-3-[(3-ethoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C29H31N3O5/c1-3-36-24-12-8-11-22(19-24)27(33)30-25-20-23(29(35)37-4-2)13-14-26(25)31-15-17-32(18-16-31)28(34)21-9-6-5-7-10-21/h5-14,19-20H,3-4,15-18H2,1-2H3,(H,30,33) |
InChIキー |
MWFDAPLCIAMBKS-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OCC)N3CCN(CC3)C(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[5-(3-Propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B12499713.png)

![2-Methylimidazo[1,2-a]pyridin-7-ol hydrochloride](/img/structure/B12499721.png)

![ethyl 4-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzoyl]piperazine-1-carboxylate](/img/structure/B12499736.png)


![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-bromophenyl)carbonyl]amino}benzoate](/img/structure/B12499752.png)
![Methyl 5-{[(2-fluorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12499754.png)
![{4-[2-(Morpholin-4-yl)-2-oxoethoxy]benzylidene}propanedinitrile](/img/structure/B12499756.png)



![Ethyl 2-{[(4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}phenyl)carbonyl]amino}benzoate](/img/structure/B12499782.png)
